![molecular formula C14H12BrFO B7845778 1-Bromo-4-(4-fluorophenethoxy)benzene](/img/structure/B7845778.png)
1-Bromo-4-(4-fluorophenethoxy)benzene
Overview
Description
1-Bromo-4-(4-fluorophenethoxy)benzene is a useful research compound. Its molecular formula is C14H12BrFO and its molecular weight is 295.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis and Labeling Agents
1-Bromo-4-(4-fluorophenethoxy)benzene has been utilized in the synthesis of radio-labeled compounds. For instance, it was used in the preparation of 1-[18F]Fluoromethyl-4-methyl-benzene from its bromo analogue, contributing to new bifunctional labeling agents for radiopharmaceuticals (Namolingam et al., 2001).
Fluorescence Properties
Research on the fluorescence properties of derivatives of 1-Bromo-4-(4-fluorophenethoxy)benzene has been conducted. The compound 1-Bromo-4-(2,2-diphenylvinyl)benzene, synthesized via a reaction involving 1-bromo-4-bromomethyl-benzene, demonstrated intriguing photoluminescence properties, useful in the study of advanced materials (Liang Zuo-qi, 2015).
Protonation and Spectroscopy
The compound has been studied in relation to the protonation of halogen-containing benzenes, providing insights into the structure and reactivity of these molecules, which is crucial for understanding organic reaction mechanisms (Brouwer, 2010).
Synthesis and Characterization
1-Bromo-4-(4-fluorophenethoxy)benzene and its derivatives have been synthesized and characterized for various applications, including the creation of graphene nanoribbons with controlled edge morphology (Patil et al., 2012). This is significant in the field of nanotechnology and materials science.
Molecular Interactions and Self-Assembly
Studies have also focused on the self-assembly properties of bromobenzene derivatives. Investigations using scanning tunneling microscopy revealed the influence of molecular structure and functional groups on the arrangements of these compounds, important for nanoscale device fabrication (Yi-Jie Li et al., 2012).
Applications in Molecular Electronics
Additionally, aryl bromides such as 1-Bromo-4-(4-fluorophenethoxy)benzene serve as building blocks for molecular wires in molecular electronics. They are precursors for various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, essential for the development of nanoscale electronic devices (Stuhr-Hansen et al., 2005).
properties
IUPAC Name |
1-bromo-4-[2-(4-fluorophenyl)ethoxy]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c15-12-3-7-14(8-4-12)17-10-9-11-1-5-13(16)6-2-11/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQJCNILMQBPQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCOC2=CC=C(C=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(4-fluorophenethoxy)benzene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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